
Nonadec-18-YN-9-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nonadec-18-YN-9-OL is an organic compound with the molecular formula C19H36O It is a long-chain alkyne alcohol, characterized by the presence of a triple bond at the 18th carbon and a hydroxyl group at the 9th carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nonadec-18-YN-9-OL typically involves the use of alkyne and alcohol functional groups. One common method is the partial hydrogenation of a corresponding alkyne precursor, followed by the introduction of the hydroxyl group through hydroboration-oxidation reactions. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) for hydrogenation and borane (BH3) for hydroboration.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that utilize similar synthetic routes but are optimized for higher yields and cost-effectiveness. These processes often employ continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Nonadec-18-YN-9-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are used for selective reduction.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Formation of nonadec-18-yn-9-one or nonadec-18-yn-9-al.
Reduction: Formation of nonadec-18-en-9-ol or nonadecane-9-ol.
Substitution: Formation of nonadec-18-yn-9-chloride or nonadec-18-yn-9-bromide.
Aplicaciones Científicas De Investigación
Nonadec-18-YN-9-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Nonadec-18-YN-9-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, while the alkyne group can participate in various chemical reactions. These interactions can affect cellular processes and pathways, leading to its observed biological activities.
Comparación Con Compuestos Similares
Similar Compounds
Nonadec-1-ene: A long-chain alkene with a similar carbon backbone but lacking the hydroxyl and alkyne groups.
Nonadecane: A saturated hydrocarbon with a similar carbon chain length but no functional groups.
Nonadec-18-ynoic acid: A long-chain alkyne with a carboxylic acid group instead of a hydroxyl group.
Uniqueness
Nonadec-18-YN-9-OL is unique due to the presence of both an alkyne and a hydroxyl group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other long-chain hydrocarbons, making this compound a valuable compound for research and industrial applications.
Propiedades
Número CAS |
832727-10-3 |
|---|---|
Fórmula molecular |
C19H36O |
Peso molecular |
280.5 g/mol |
Nombre IUPAC |
nonadec-18-yn-9-ol |
InChI |
InChI=1S/C19H36O/c1-3-5-7-9-11-12-14-16-18-19(20)17-15-13-10-8-6-4-2/h1,19-20H,4-18H2,2H3 |
Clave InChI |
JPPOIUZZWYUQHF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CCCCCCCCC#C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



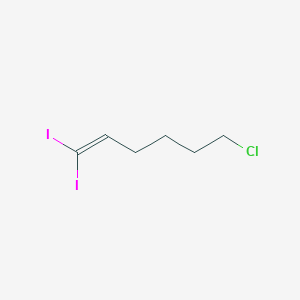
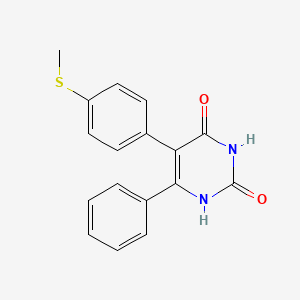
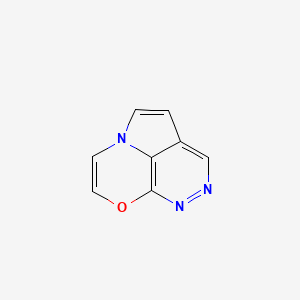
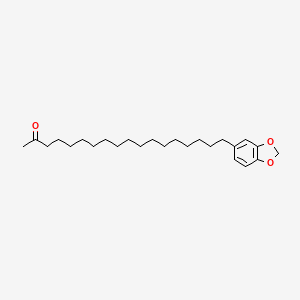
![N-(5-{3-[Dimethyl(phenyl)silyl]cyclohexa-2,4-dien-1-yl}pentylidene)hydroxylamine](/img/structure/B14216270.png)
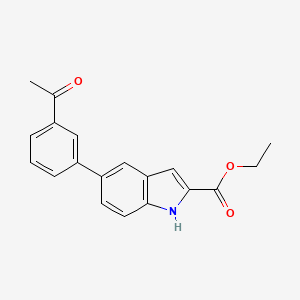
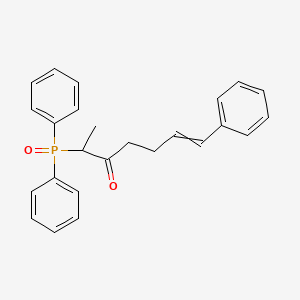
![1-[(Benzenesulfonyl)(5-chloro-2-nitrophenyl)methyl]-2,4-dinitrobenzene](/img/structure/B14216285.png)
![7-Octen-2-ynoic acid, 5,5-bis[(phenylmethoxy)methyl]-, methyl ester](/img/structure/B14216294.png)
![2,2'-[(2,4,6-Trimethylcyclohexyl)methylene]bis(4,6-dimethylphenol)](/img/structure/B14216302.png)

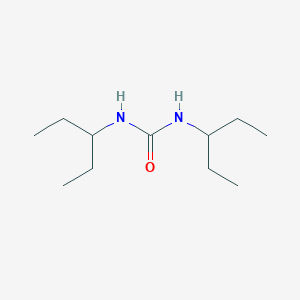
![9,10-Dimethoxy-1,4-dimethyl-6,7-dihydro-2H-pyrido[2,1-a]isoquinolin-2-one](/img/structure/B14216331.png)
